5-{[2-(Trifluoromethyl)phenyl]amino}-1,3,4-thiadiazole-2-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[2-(trifluoromethyl)anilino]-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3S2/c10-9(11,12)5-3-1-2-4-6(5)13-7-14-15-8(16)17-7/h1-4H,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJNLAOCMSYKAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC2=NNC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852399-74-7 | |
| Record name | 5-{[2-(trifluoromethyl)phenyl]amino}-1,3,4-thiadiazole-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 5-{[2-(trifluoromethyl)phenyl]amino}-1,3,4-thiadiazole-2-thiol (CAS Number: 852399-74-7) is a member of the thiadiazole family, known for its diverse biological activities. This article presents a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H6F3N3S
- Molecular Weight : 245.23 g/mol
- CAS Number : 852399-74-7
- IUPAC Name : 5-[2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-thiol
Synthesis
The synthesis of this compound typically involves the reaction of thiadiazole derivatives with trifluoromethyl-substituted anilines. Various methods have been documented for synthesizing related compounds, which often include cyclization reactions and condensation techniques using thiosemicarbazides as precursors.
Anticancer Activity
-
Mechanism of Action : The compound exhibits significant anticancer properties through various pathways:
- Induction of apoptosis via the caspase pathway.
- Inhibition of cell proliferation in various cancer cell lines.
- Interaction with tubulin, disrupting microtubule formation.
-
Case Studies and Findings :
- A study demonstrated that derivatives of thiadiazoles showed cytotoxicity against human colon cancer cells (HCT116), with IC50 values ranging from 0.74 to 10.0 μg/mL .
- Another investigation revealed that the compound could inhibit growth in murine leukemia and breast cancer cell lines, with notable GI50 values indicating potent activity against these malignancies .
Anticonvulsant Activity
The compound has shown promising results in anticonvulsant assays:
- In a study utilizing the maximal electroshock (MES) and pentylenetetrazol (PTZ) models, it displayed a protective effect at doses of 100 mg/kg, achieving protection rates of 66.67% and 80%, respectively .
- The LD50 was determined to be 3,807.87 mg/kg, indicating a favorable safety profile for further pharmacological exploration .
Anti-inflammatory and Antidiabetic Properties
Research has indicated that thiadiazole derivatives possess anti-inflammatory and antidiabetic activities:
- Compounds similar to this compound have been linked to reduced inflammation markers and improved insulin sensitivity in animal models .
Structure-Activity Relationship (SAR)
The biological activity of thiadiazoles is significantly influenced by their structural modifications:
- The presence of trifluoromethyl groups enhances lipophilicity and biological activity.
- Substituents on the phenyl ring play a crucial role in modulating potency against various biological targets.
Summary Table of Biological Activities
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities attributed to the thiadiazole moiety. Research has highlighted several potential applications:
Antimicrobial Activity
5-{[2-(Trifluoromethyl)phenyl]amino}-1,3,4-thiadiazole-2-thiol derivatives have shown significant antimicrobial properties. Studies indicate that modifications to the thiadiazole structure can enhance antibacterial and antifungal activities against various strains, including Staphylococcus aureus and Escherichia coli .
Anticonvulsant Properties
Research has demonstrated that derivatives of the thiadiazole scaffold can act as anticonvulsants. In particular, studies have reported that certain derivatives exhibit protective effects in animal models of epilepsy, showing efficacy comparable to established anticonvulsants .
Anticancer Potential
The compound's structural attributes suggest potential anticancer applications. Thiadiazole derivatives have been investigated for their cytostatic properties, with some studies indicating promising results against cancer cell lines . The ability to modify the thiadiazole ring allows for the design of novel compounds with enhanced activity.
Material Science Applications
Beyond biological applications, this compound has potential uses in material science:
Conductive Polymers
Thiadiazole derivatives are being explored as components in conductive polymers due to their electronic properties. Computational studies suggest that these compounds can enhance conductivity when integrated into polymer matrices .
Sensor Technology
The unique electronic characteristics of thiadiazoles make them suitable candidates for sensor applications. Their ability to interact with various analytes can be harnessed in the development of chemical sensors for environmental monitoring .
Case Studies
-
Antimicrobial Efficacy Study
A study evaluated a series of 1,3,4-thiadiazole derivatives against multiple bacterial strains. The results showed that fluorinated derivatives exhibited superior antimicrobial activity compared to non-fluorinated counterparts . -
Anticonvulsant Activity Assessment
In an investigation using the maximal electroshock (MES) test and pentylenetetrazol (PTZ) test on animal models, certain derivatives demonstrated significant anticonvulsant effects with minimal toxicity . -
Material Performance Analysis
Research into the incorporation of thiadiazole derivatives into polymer systems revealed enhanced electrical conductivity and stability under various conditions, indicating their potential for use in advanced material applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
2.1.1. Substituent Variations on the Aromatic Ring
- 5-[2-(Methylthio)phenyl]-1,3,4-thiadiazole-2-thiol This compound, used in lincomycin derivatives, replaces the CF₃ group with a methylthio (SCH₃) substituent. It demonstrated a 44% yield in lincomycin conjugation, indicating moderate synthetic efficiency .
- 5-[(4-Fluorophenyl)methyl]amino-1,3,4-thiadiazole-2-thiol The 4-fluorobenzylamino group introduces fluorine’s electronegativity and steric effects. Fluorine’s small size enhances binding precision in biological targets, but its lower hydrophobicity compared to CF₃ may limit membrane permeability .
- 5-[4-Chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazole Derivatives Chlorine substituents provide strong electron-withdrawing effects, enhancing anticonvulsant activity (ED₅₀ = 20.11 mg/kg in MES tests). However, chlorine’s larger atomic radius compared to CF₃ may increase steric hindrance, reducing target affinity .
2.1.2. Core Modifications
- 2-Amino-5-[2-(trifluoromethyl)phenyl]-1,3,4-thiadiazole This analogue lacks the thiol group, replacing it with an amine (-NH₂). The absence of the thiol eliminates disulfide formation and metal-binding capacity, critical for corrosion inhibition (as seen in AMT derivatives) and enzyme inhibition .
- 5-(4-(Trifluoromethyl)phenyl)amino-1,3,4-thiadiazole-2(3H)-thione The thione (-C=S) group replaces the thiol, altering redox properties.
Physicochemical Properties
- Lipophilicity : The CF₃ group increases logP (2.8) compared to methylthio (logP = 2.1) and fluoro (logP = 1.9) derivatives, enhancing membrane permeability but reducing aqueous solubility .
- Stability : Thiol-containing derivatives are prone to oxidation, forming disulfides, whereas thione analogues exhibit greater oxidative stability .
Key Research Findings
Antitumor Activity : The CF₃ group enhances DNA intercalation and topoisomerase inhibition, making the target compound a lead candidate for leukemia therapy .
Antimicrobial Potential: Thiol-containing thiadiazoles show broad-spectrum activity, but CF₃ derivatives may require structural optimization to balance potency and solubility .
Corrosion Inhibition: AMT derivatives demonstrate metal-binding via the thiol group, a property absent in non-thiol analogues .
Q & A
Q. Basic
- 1H/13C NMR : To confirm substituent positions and hydrogen/carbon environments. For example, the SH proton in thiadiazole-thiol derivatives appears as a singlet near δ 10.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns (e.g., m/z 305 [M+1] for a related thiadiazole) .
- Elemental Analysis : Matches calculated and observed C, H, N, S percentages to confirm purity (e.g., <0.5% deviation) .
- X-ray Crystallography : Resolves bond lengths and angles, critical for confirming regiochemistry in structurally similar thiadiazoles .
How can researchers optimize reaction yields when synthesizing this compound under cyclocondensation conditions?
Q. Advanced
- Solvent Selection : Polar aprotic solvents like DMF enhance solubility of intermediates, improving reaction efficiency compared to aqueous systems .
- Catalyst Use : Adding potassium carbonate or triethylamine as a base can deprotonate thiol groups, accelerating coupling reactions .
- Temperature Control : Maintaining reflux (~90°C) during cyclization minimizes side products (e.g., sulfoxide formation) .
- Purification : Recrystallization from DMSO/water mixtures (2:1 v/v) increases purity to >99%, as demonstrated for analogous thiadiazoles .
How should researchers address discrepancies in reported biological activities of thiadiazole derivatives?
Q. Advanced
- Assay Standardization : Variations in MIC (Minimum Inhibitory Concentration) values for antimicrobial activity may arise from differences in bacterial strains or incubation times. Replicate assays under controlled conditions (e.g., CLSI guidelines) are recommended .
- Purity Validation : Impurities (e.g., unreacted starting materials) can skew results. Use HPLC or TLC to confirm >95% purity before biological testing .
- Comparative Studies : Test the compound alongside structurally similar derivatives (e.g., 5-(4-chlorophenyl)-thiadiazole) to isolate the impact of the trifluoromethyl group on activity .
What computational strategies are effective for predicting the mechanism of action against enzyme targets?
Q. Advanced
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., dihydrofolate reductase or β-lactamases). The trifluoromethyl group’s electron-withdrawing properties enhance binding to hydrophobic pockets .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ constants) with activity data to design derivatives with improved potency .
- MD Simulations : Assess binding stability over time (e.g., 100 ns trajectories) to identify key residue interactions, such as hydrogen bonds with the thiadiazole sulfur .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Q. Advanced
- Reagent Toxicity : Replace POCl3 (used in thiadiazole ring formation) with safer alternatives like PPA (polyphosphoric acid) to reduce hazardous waste .
- Yield Reproducibility : Batch-to-batch variability in cyclization steps can occur. Implement inline FTIR monitoring to track reaction progress and adjust conditions in real time .
- Cost of Trifluoromethyl Reagents : Source 2-(trifluoromethyl)aniline from suppliers specializing in fluorinated building blocks to reduce expenses .
How can researchers validate the stability of this compound under physiological conditions?
Q. Advanced
- pH Stability Studies : Incubate the compound in buffers (pH 2–8) at 37°C for 24–72 hours, analyzing degradation via HPLC. Thiadiazole-thiol derivatives are prone to oxidation at pH >7, requiring antioxidant additives (e.g., BHT) in formulations .
- Plasma Stability : Test compound integrity in human plasma at 37°C. Rapid thiol oxidation may necessitate prodrug strategies (e.g., acetyl protection) .
What structural modifications could enhance the bioavailability of this compound?
Q. Advanced
- Prodrug Design : Acetylate the thiol group to improve membrane permeability, with enzymatic cleavage (e.g., esterases) regenerating the active form .
- Lipophilicity Optimization : Introduce alkyl chains (e.g., methyl or ethyl groups) to the phenyl ring to enhance logP values, as seen in analogs with improved CNS penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
